molecular formula C14H11F3N2O3 B8360256 Methyl 3,3,3-trifluoro-2-(3-methyl-5-oxo-1-phenyl-1h-pyrazol-4(5h)ylidene)propionate

Methyl 3,3,3-trifluoro-2-(3-methyl-5-oxo-1-phenyl-1h-pyrazol-4(5h)ylidene)propionate

Cat. No. B8360256
M. Wt: 312.24 g/mol
InChI Key: UOFNXKCTHAQBME-UHFFFAOYSA-N
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Patent
US08106086B2

Procedure details

To a toluene solution (50 ml) of 2,5-dihydro-α-hydroxy-3-methyl-5-oxo-1-phenyl-α-(trifluoromethyl)-1H-pyrazole-4-acetic acid methyl ester (1.5 g, 4.5 mmol), thionyl chloride (2 ml, 22.5 mmol) was added and the mixture was stirred under reflux for 3 hours. After concentrating the liquid reaction mixture under reduced pressure, the title compound was obtained as a reddish brown solid (4.41 g).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:23])[C:4](O)([C:18]([F:21])([F:20])[F:19])[C:5]1[C:9](=[O:10])[N:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[NH:7][C:6]=1[CH3:17].S(Cl)(Cl)=O>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3](=[O:23])[C:4](=[C:5]1[C:9](=[O:10])[N:8]([C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)[N:7]=[C:6]1[CH3:17])[C:18]([F:20])([F:21])[F:19]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
COC(C(C1=C(NN(C1=O)C1=CC=CC=C1)C)(C(F)(F)F)O)=O
Name
Quantity
2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating
CUSTOM
Type
CUSTOM
Details
the liquid reaction mixture under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(C(C(F)(F)F)=C1C(=NN(C1=O)C1=CC=CC=C1)C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.41 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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